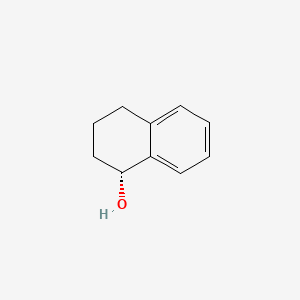

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAJQSRLGAYGKZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23357-45-1 | |

| Record name | (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

Introduction

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol, also known as (R)-(-)-α-Tetralol, is a chiral alcohol of significant interest in the fields of pharmaceutical and agrochemical research. Its stereochemically defined structure makes it a valuable chiral building block and intermediate in asymmetric synthesis, where the specific three-dimensional arrangement of atoms is critical to the biological activity and efficacy of the final product.[1] This guide provides a comprehensive overview of its core physical properties, offering researchers and drug development professionals a technical resource for its identification, handling, and application. We will delve into the causality behind experimental choices for characterization and provide validated, step-by-step protocols for property determination.

Section 1: Core Physicochemical Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference point.

| Property | Value | Source(s) |

| Chemical Name | (1R)-1,2,3,4-Tetrahydronaphthalen-1-ol | [2] |

| Synonyms | (R)-(-)-α-Tetralol, (R)-1-Tetralol | [1] |

| CAS Number | 23357-45-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | |

| Appearance | White to off-white crystalline powder or solid | [1] |

Section 2: Thermal Properties

The thermal behavior of a compound dictates its physical state under various conditions and is a primary indicator of purity.

Melting Point

The melting point is recorded as a range, reflecting the transition from solid to liquid. A narrow range is indicative of high purity.

| Parameter | Value | Source(s) |

| Melting Point | 37 - 42 °C | [1][2][3] |

The presence of impurities disrupts the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in both a depression of the melting point and a broadening of the melting range. Therefore, a sharp melting point (e.g., 39-40°C) is a strong indicator of a sample's high purity.

This protocol describes a self-validating system for accurate melting point measurement using a standard melting point apparatus.[2]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[1]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column of 2-3 mm height.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Estimation (Optional but Recommended): Set a rapid heating rate (10-20 °C/min) to quickly determine an approximate melting temperature. This saves time in subsequent, more accurate measurements.[3]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the estimated melting point. Begin heating again at a slow, controlled rate of 1-2 °C per minute.[4]

-

Observation & Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is the range T1-T2.

-

Validation: For robust results, repeat the accurate determination with two more samples. The results should be consistent.

Boiling Point

Due to the potential for thermal decomposition at atmospheric pressure, the boiling point of this compound is most accurately determined under reduced pressure (vacuum).

| Parameter | Value | Source(s) |

| Boiling Point | 140 °C at 17 mmHg (2.27 kPa) | [1] |

| Boiling Point (Predicted) | 254.8 °C at 760 mmHg (Atmospheric Pressure) | [2] |

Section 3: Optical Properties

As a chiral molecule, the most defining physical characteristic of this compound is its ability to rotate plane-polarized light, a property known as optical activity.

Specific Rotation

The specific rotation is a standardized measure of a compound's optical activity. The negative sign (-) indicates that it is levorotatory, rotating light to the left.

| Parameter | Value | Conditions | Source(s) |

| Specific Rotation [α] | -29° to -35° | 20°C, c=2.5 in Chloroform, Sodium D-line (589 nm) | [1] |

| Specific Rotation [α] | -32° | 17°C, c=2.5 in Chloroform, Sodium D-line (589 nm) |

Specific rotation is not an intrinsic constant; it is highly dependent on experimental parameters. The concentration (c), solvent, path length (l), temperature (T), and wavelength of light (λ) must be precisely controlled and reported. Chloroform is specified here because the analyte's interaction with the solvent can influence the measured rotation.

This protocol outlines the procedure for determining the specific rotation using a polarimeter, a self-validating method crucial for confirming the stereochemical identity of the sample.[5][6]

-

Solution Preparation: Accurately weigh approximately 250 mg of this compound. Dissolve it in a 10 mL volumetric flask with chloroform to prepare a solution with a precise concentration (c) of ~2.5 g/100 mL.

-

Instrument Calibration (Zeroing): Fill the polarimeter cell (typically 1 decimeter in length) with the pure solvent (chloroform). Place the cell in the polarimeter and perform a blank measurement to zero the instrument.[7]

-

Sample Measurement: Rinse the cell with a small amount of the prepared sample solution, then fill the cell completely, ensuring no air bubbles are present.[7]

-

Data Acquisition: Place the sample-filled cell in the polarimeter. Allow the temperature to stabilize at the specified value (e.g., 20°C). Obtain the observed rotation (α_obs). For manual instruments, take multiple readings and average them.[5]

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) Where:

-

α_obs is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

Section 4: Solubility and Partitioning

Solubility characteristics are critical for selecting appropriate solvents for reactions, purification, and formulation. The octanol-water partition coefficient (LogP) is a key predictor of a drug molecule's pharmacokinetic properties.

| Property | Value / Observation | Source(s) |

| Solubility | Soluble in Methanol. Sparingly soluble in water. | [2][5] |

| LogP (Predicted) | 1.8 - 2.06 | [2] |

Section 5: Spectroscopic and Structural Characterization

Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous structural confirmation and quality assessment.

Workflow for Spectroscopic Characterization

Caption: Workflow for Chiral HPLC Analysis.

-

System & Column: Utilize an HPLC system with a UV detector. The key component is a chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® series), which can differentiate between the enantiomers. 2[8]. Mobile Phase: A typical mobile phase for this type of compound would be a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol. The exact ratio must be optimized to achieve baseline separation. For example, Hexane:Isopropanol (90:10).

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.

-

Analysis: Set a suitable flow rate (e.g., 1 mL/min) and column temperature (e.g., 25°C). Inject the sample and monitor the elution profile with the UV detector.

-

Quantification: The two enantiomers will elute at different retention times. Integrate the area under each peak. The enantiomeric excess (ee) is calculated using the areas of the (R)-enantiomer (A_R) and the (S)-enantiomer (A_S): ee (%) = [ |A_R - A_S| / (A_R + A_S) ] * 100

Section 7: Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). * Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood. * Storage Conditions: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures range from 2-8°C.

[1]### References

-

LookChem. This compound. [Link]

-

The Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

Supporting Information for Publication. NMR Data. (Note: This is a generic reference to a supporting information document containing NMR data for similar structures, used for interpretation).

-

Digicollections. 1.4 Determination of optical rotation and specific rotation. [Link]

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

Rudolph Research Analytical. Optical Rotation, Specific Rotation Measurement Procedures. [Link]

-

PubChem. 1,2,3,4-Tetrahydro-1-naphthalenol. [Link]

-

SpectraBase. 1,2,3,4-Tetrahydro-1-naphthol 13C NMR. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

University of Calgary. Melting Point Determination. [Link]

-

thinkSRS.com. Melting Point Determination. [Link]

-

SSERC. Melting point determination. [Link]

-

PubChem. This compound. [Link]

-

NIST WebBook. 1-Naphthalenol, 1,2,3,4-tetrahydro- IR Spectrum. [Link]

-

Sigma-Aldrich. Safety Data Sheet for this compound. (Generic reference to safety data provided on product pages).

-

NIST WebBook. 1-Naphthalenol, 1,2,3,4-tetrahydro-. [Link]

-

NIST WebBook. Mass spectrum (electron ionization) for 1-Naphthalenol, 1,2,3,4-tetrahydro-. [Link]

-

Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

-

MDPI. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

Sources

- 1. thinksrs.com [thinksrs.com]

- 2. westlab.com [westlab.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. digicollections.net [digicollections.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rudolphresearch.com [rudolphresearch.com]

- 8. researchgate.net [researchgate.net]

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol chemical structure

An In-depth Technical Guide to (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral alcohol of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its fundamental properties, explore state-of-the-art synthetic methodologies with a focus on enantioselectivity, detail its critical applications, and outline robust analytical and safety protocols.

Core Molecular Profile and Physicochemical Properties

This compound, also known as (R)-(-)-α-Tetralol, is a versatile chiral building block.[1] Its structure consists of a tetralin framework with a hydroxyl group at the C1 position, conferring stereochemistry that is pivotal to its function in asymmetric synthesis. This chirality is the cornerstone of its value, enabling the construction of complex, enantiomerically pure molecules essential for biological activity in pharmaceuticals and agrochemicals.[1]

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Data Summary

The physical and chemical properties of this compound are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 23357-45-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂O | [1][2][3] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 38-42 °C | [1][2] |

| Boiling Point | 140 °C @ 17 mmHg | [1][2] |

| Density | 1.09 g/mL at 25 °C | [2] |

| Optical Rotation | [α]¹⁷/D −32° (c = 2.5 in chloroform) | [2] |

| Solubility | Soluble in Methanol | [3] |

| InChI Key | JAAJQSRLGAYGKZ-SNVBAGLBSA-N | [2] |

| SMILES | O[C@@H]1CCCc2ccccc12 | [2] |

Enantioselective Synthesis: The Gateway to Chirality

The synthesis of enantiomerically pure this compound is paramount. The primary and most efficient strategy involves the asymmetric reduction of the prochiral ketone, α-tetralone. The choice of catalyst is the determining factor for achieving high enantiomeric excess (ee).

Caption: General workflow for the enantioselective synthesis of tetralols.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and green methodology for producing chiral alcohols. The use of ketoreductases (KREDs), either as isolated enzymes or within whole-cell systems, offers exceptional selectivity.[4] Fungal strains such as Absidia cylindrospora have been shown to reduce α-tetralone to the corresponding (S)-alcohol with high enantiomeric purity.[5]

Protocol: Whole-Cell Bioreduction of 1-Tetralone

This protocol is adapted from methodologies employing whole-cell biocatalysts for asymmetric ketone reduction.[6]

-

Cultivation: Culture a suitable microorganism (e.g., Lactobacillus paracasei) in an appropriate growth medium at optimal temperature (e.g., 30-37°C) with shaking until the stationary phase is reached.

-

Cell Harvesting: Centrifuge the culture broth to pellet the cells. Wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.0).

-

Biotransformation Setup: Resuspend the cell pellet in the buffer to a specific optical density. Add the substrate, 1-tetralone, typically dissolved in a co-solvent like DMSO to aid solubility, to a final concentration of 1-5 g/L. A glucose source is often included for cofactor regeneration (NAD(P)H).

-

Reaction: Incubate the reaction mixture at a controlled temperature with agitation for 24-72 hours. Monitor the reaction progress by periodically taking samples and analyzing them via GC or chiral HPLC.

-

Workup and Isolation: Once the reaction reaches completion, centrifuge to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield the enantiomerically pure (R)-1-tetralol.[6]

Asymmetric Transfer Hydrogenation (ATH)

Transition metal-catalyzed ATH provides a robust chemical alternative for this transformation. Iridium(III) complexes bearing chiral diamine ligands, such as (R,R)-TsDPEN, are highly effective.[7] This method often proceeds via a dynamic kinetic resolution strategy, allowing for the synthesis of α-branched tetralols with excellent diastereo- and enantioselectivity.[7]

Key Applications in Drug Discovery and Chemical Synthesis

The utility of this compound is rooted in its defined stereochemistry, making it an invaluable intermediate.

Caption: Major application pathways for this compound.

-

Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of a variety of pharmaceuticals. Its enantiopure nature is directly translated into the final drug product, which is critical for efficacy and reducing off-target effects. Notable examples include its use in the development of analgesics, anti-inflammatory agents, and certain antidepressants.[1][5] It is also a precursor for GPR40 agonists, which are investigated as novel insulin secretagogues.[3]

-

Chiral Probe for Enzymology: The enantiomers of 1,2,3,4-Tetrahydro-1-naphthol are used to study enzyme-substrate interactions. For instance, the (R)-(-)-enantiomer acts as a substrate for aryl sulfotransferase (AST) IV, while the (S)-(+)-enantiomer is a competitive inhibitor, allowing researchers to probe the enzyme's active site.[8][9]

-

Organic Synthesis: Beyond pharmaceuticals, it is a versatile building block for creating complex organic molecules and is used in the development of novel materials like polymers and coatings.[1]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric integrity of this compound requires a multi-technique analytical approach.

| Analytical Technique | Purpose | Expected Results | Source(s) |

| ¹H NMR | Structural Confirmation | Aromatic protons (δ ~7.0-7.4 ppm), benzylic proton (CH-OH, δ ~4.7 ppm), aliphatic protons (δ ~1.5-2.8 ppm). | [10] |

| ¹³C NMR | Carbon Skeleton Analysis | Confirms the 10 unique carbon environments in the molecule. | [11] |

| FT-IR Spectroscopy | Functional Group ID | Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic stretches. | [12] |

| Mass Spectrometry | Molecular Weight Verification | Molecular ion peak [M]⁺ corresponding to the molecular weight (148.20 g/mol ). | [12] |

| Chiral HPLC | Enantiomeric Purity (ee) | Baseline separation of (R) and (S) enantiomers on a chiral stationary phase to quantify enantiomeric excess. | [2] |

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (STOT SE 3).[2][13] It is also harmful if swallowed.[12]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, is required. Use a dust mask or work in a ventilated hood to avoid inhalation.[2][13]

-

First Aid Measures:

-

Storage Conditions: Store in a cool, dry place, typically between 2-8°C.[1] The container should be kept tightly closed to prevent moisture absorption and degradation.[13]

Conclusion

This compound stands out as a high-value chiral intermediate. Its significance is driven by the stereocenter that is fundamental to the biological activity of many target pharmaceuticals. Advances in both biocatalysis and asymmetric chemocatalysis have made its production efficient and highly selective, cementing its role as an indispensable tool for chemists and drug development professionals. A thorough understanding of its properties, synthesis, and handling is critical to leveraging its full potential in the laboratory and beyond.

References

-

Asymmetric reduction of α‐tetralones to the corresponding chiral alcohols by BaSDR1. [Link]

-

Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC - PubMed Central. [Link]

-

Material Safety Data Sheet - 1,2,3,4-Tetrahydro-1-naphthol, 85+% - Cole-Parmer. [Link]

-

This compound - LookChem. [Link]

-

1,2,3,4-Tetrahydro-1-naphthol CAS#: 529-33-9; ChemWhat Code: 76981. [Link]

-

α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex | Organic Letters - ACS Publications. [Link]

-

1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem. [Link]

-

1,2,3,4-Tetrahydro-1-naphthol - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

1-Naphthalenol, 1,2,3,4-tetrahydro- - the NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(-)-1,2,3,4-四氢-1-萘酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,2,3,4-Tetrahydro-1-naphthol | 529-33-9 [chemicalbook.com]

- 9. 1,2,3,4-Tetrahydro-1-naphthol CAS#: 529-33-9 [m.chemicalbook.com]

- 10. 1,2,3,4-Tetrahydro-1-naphthol(529-33-9) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth examination of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol (CAS No. 23357-45-1), a pivotal chiral building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explore the causality behind its synthesis, the intricacies of its analysis, and its strategic application in creating complex, stereospecific molecules.

Strategic Importance in Asymmetric Synthesis

This compound, also known as (R)-(-)-α-Tetralol, is a chiral secondary alcohol whose value is intrinsically linked to its stereochemistry. The defined 'R' configuration at the C1 position makes it an indispensable intermediate for constructing molecules with specific biological activities.[1] In pharmaceutical development, where enantiomers of a drug can have vastly different pharmacological and toxicological profiles, access to enantiomerically pure starting materials like (R)-(-)-α-Tetralol is a foundational requirement for efficient and safe drug design. Its applications extend from being a key intermediate in synthesizing analgesics and anti-inflammatory agents to its use in agrochemicals and even fragrances.[1]

Core Physicochemical & Safety Profile

A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe utilization in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 23357-45-1 | |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 g/mol | |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 38-42 °C | [1] |

| Boiling Point | 140 °C @ 17 mmHg | [1] |

| Density | 1.09 g/mL at 25 °C | |

| Optical Rotation | [α]²⁰/D = -29° to -35° (c=2.5 in CHCl₃) | [1] |

| Enantiomeric Excess | ≥99% (HPLC) | |

| Hazard Codes | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) | |

| Signal Word | Warning | |

| Storage | Store at 2-8 °C in a tightly closed container | [1] |

Synthesis and Enantioselective Control

The primary challenge in producing this compound lies not in forming the tetralol scaffold itself, but in controlling the stereochemistry at the hydroxyl-bearing carbon. The most common and industrially relevant precursor is α-tetralone (3,4-dihydronaphthalen-1(2H)-one). The conversion of this prochiral ketone into the desired single enantiomer alcohol is a classic problem in asymmetric synthesis.

Two principal strategies are employed:

-

Asymmetric Reduction: This is the most direct approach, involving the reduction of the ketone with a chiral reducing agent or a standard reducing agent in the presence of a chiral catalyst. Enzymatic reductions, for instance, using microorganisms like Pseudomonas monteilii, offer an environmentally benign route with high enantioselectivity.[2]

-

Chiral Resolution: This classical method involves synthesizing the racemic alcohol (a 1:1 mixture of R and S enantiomers) and then separating them. This is typically achieved by reacting the racemic alcohol with a chiral resolving agent (like a chiral carboxylic acid) to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography.[3] The desired enantiomer is then recovered by cleaving the chiral auxiliary.

Workflow: Asymmetric Synthesis of (R)-(-)-α-Tetralol

The following diagram illustrates a generalized workflow for the enantioselective synthesis of the target compound from its ketone precursor.

Sources

solubility of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol in organic solvents

An In-depth Technical Guide to the Solubility of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key chiral intermediate in the synthesis of various pharmaceuticals. A deep understanding of its solubility in different organic solvents is paramount for optimizing crystallization processes, ensuring high purity, and achieving desirable yields. This document delves into the theoretical underpinnings of solubility, presents a detailed experimental protocol for its determination, and explores thermodynamic models for correlating and predicting solubility behavior. The causality behind experimental choices and the principles of self-validating protocols are emphasized throughout to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound, also known as (R)-(-)-α-Tetralol, is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries.[1] Its stereospecific structure makes it a valuable building block in the asymmetric synthesis of complex molecules, where the chirality of the final product is crucial for its biological activity.[1] Applications include the synthesis of certain antidepressants and other neurologically active compounds.

The efficiency of synthesizing and purifying these active pharmaceutical ingredients (APIs) is critically dependent on the solubility of their intermediates. Poor solubility can lead to low reaction rates, difficult purifications, and ultimately, higher manufacturing costs. Conversely, a thorough understanding of solubility in a range of organic solvents allows for the rational design of crystallization processes, which are fundamental for isolating intermediates and final products with the required purity and crystal form.

This guide will explore the solubility of this compound from both a practical and theoretical standpoint, providing the necessary tools for researchers to make informed decisions in their development work.

Understanding the Solubility of this compound: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

-

The Hydroxyl (-OH) Group: This polar group is capable of forming hydrogen bonds, which are strong dipole-dipole interactions. Solvents that are also capable of hydrogen bonding (e.g., alcohols) are generally good solvents for this compound.

-

The Aromatic Naphthalene Ring System: The fused ring structure is nonpolar and contributes to van der Waals interactions. Nonpolar aromatic solvents can interact favorably with this part of the molecule.

-

The Saturated Cyclohexane Ring: This portion of the molecule is also nonpolar and will interact primarily through dispersion forces.

The overall solubility in a given solvent will be a balance between these interactions. A solvent that can effectively interact with both the polar hydroxyl group and the nonpolar ring system will likely exhibit the highest dissolving power.

Experimental Determination of Solubility: A Self-Validating Protocol

The following is a detailed, step-by-step methodology for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is chosen for its reliability and directness, as it does not rely on the chromophoric properties of the compound, which can be influenced by the solvent.

3.1. Materials and Equipment

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker bath with temperature control (±0.1 °C)

-

Calibrated analytical balance (±0.0001 g)

-

Glass vials with screw caps and PTFE septa

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

3.2. Experimental Workflow

Caption: Relationship between Experimental Data and Thermodynamic Models.

Causality in Solvent Selection for Crystallization

-

High Solubility Solvents (e.g., Acetone, Ethyl Acetate, Methanol): These solvents are good candidates for initial dissolution of the crude product. A high solubility allows for the processing of larger quantities of material in smaller volumes of solvent.

-

Moderate Solubility Solvents with a Steep Temperature Dependence (e.g., Ethanol, Isopropanol): These are often ideal for cooling crystallization. The significant decrease in solubility upon cooling will lead to a high yield of the crystallized product.

-

Low Solubility Solvents (e.g., Toluene): These can be used as anti-solvents. The addition of an anti-solvent to a solution of this compound in a good solvent will induce precipitation or crystallization.

Conclusion

This technical guide has provided a comprehensive framework for understanding and experimentally determining the . The importance of a robust, self-validating experimental protocol has been emphasized, and the application of thermodynamic models for data correlation has been demonstrated. While the presented quantitative data is hypothetical, the principles and methodologies are directly applicable to real-world research and development. A thorough investigation of solubility is an indispensable step in the development of efficient and scalable processes for the synthesis and purification of this important chiral intermediate, ultimately contributing to the more economical production of vital pharmaceuticals.

References

-

Chem-Impex. This compound. [Link]

Sources

Introduction: The Significance of (R)-1-Tetralol

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-1-Tetralol

(R)-1,2,3,4-tetrahydronaphthalen-1-ol, commonly known as (R)-1-Tetralol, is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its rigid, fused-ring structure serves as a valuable chiral building block, or synthon, for the synthesis of a wide array of more complex, biologically active molecules. The carbon skeleton of 1-tetralone, the precursor to 1-tetralol, is found in numerous natural products.[1][2] For instance, (S)-α-Tetralol is a known substrate in the synthesis of antidepressant medications.[3] The precise control of stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities or toxicities. Consequently, robust and efficient methods for producing enantiomerically pure (R)-1-Tetralol are of critical importance for researchers and drug development professionals.

This guide provides an in-depth exploration of the primary strategies for the enantioselective synthesis of (R)-1-Tetralol from its prochiral ketone precursor, α-tetralone. We will delve into the mechanistic underpinnings, practical experimental protocols, and comparative performance of three dominant methodologies: Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric hydrogenation, and biocatalytic reduction.

Chapter 1: Core Strategies for Asymmetric Reduction of α-Tetralone

The conversion of the prochiral ketone, α-tetralone, into the chiral alcohol, (R)-1-Tetralol, is the most direct and common synthetic approach. The challenge lies in controlling the facial selectivity of the hydride attack on the carbonyl group to produce one enantiomer in high excess.

The Corey-Bakshi-Shibata (CBS) Reduction: A Staple of Asymmetric Catalysis

The CBS reduction, also known as the Corey-Itsuno reduction, is a highly reliable and widely adopted method for the enantioselective reduction of ketones.[4] Developed by E.J. Corey, R. K. Bakshi, and S. Shibata, this reaction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone.[5][6]

Principle and Mechanism

The remarkable enantioselectivity of the CBS reduction stems from a well-defined, six-membered ring transition state. The process is initiated by the coordination of the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[6][7] This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[7]

The ketone substrate then coordinates to this activated catalyst-borane complex. Steric factors dictate that the ketone's carbonyl oxygen binds to the Lewis acidic boron in a way that places its larger substituent (the aromatic ring of tetralone) away from the bulky group on the catalyst's chiral center.[6] This preferential orientation pre-organizes the complex for an intramolecular hydride transfer to one specific face of the carbonyl, leading to the formation of the desired alcohol enantiomer.[7] For the synthesis of (R)-1-Tetralol, the (S)-CBS catalyst is typically employed.

Visualization: CBS Reduction Catalytic Cycle

Caption: Catalytic cycle for the CBS reduction of α-tetralone.

Experimental Protocol: Synthesis of (R)-1-Tetralol via CBS Reduction

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

-

Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Reagent Charging: Charge the flask with a solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, ~0.05 to 0.1 equivalents). Cool the solution to 0 °C using an ice bath.

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~0.6 to 1.0 equivalents) to the catalyst solution while maintaining the temperature below 5 °C. Stir the mixture for 10-15 minutes.

-

Substrate Addition: Dissolve α-tetralone (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the catalyst-borane mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. This will decompose any excess borane.

-

Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Add 1N HCl and stir for 30 minutes to hydrolyze the borate esters.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield pure (R)-1-Tetralol.

-

Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or chiral gas chromatography (GC).

Key Considerations:

-

Anhydrous Conditions: The presence of water can significantly reduce enantioselectivity.[6] All glassware must be dry, and anhydrous solvents are essential.

-

Temperature Control: Low temperatures are crucial for achieving high enantiomeric excess.

-

Stoichiometry: The ratio of borane to ketone and catalyst loading are key parameters for optimization.

Performance Data

| Catalyst | Reducing Agent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (S)-CBS | BH₃·SMe₂ | 0 to 5 | >90 | >95 | [5] |

| (S)-CBS | Catecholborane | -78 to RT | ~85 | 96 | [1] |

Asymmetric Hydrogenation: The Power of Ruthenium Catalysis

Asymmetric hydrogenation, particularly the methods pioneered by Nobel laureate Ryoji Noyori, represents a highly efficient, atom-economical approach to producing chiral alcohols.[8][9] These reactions typically employ ruthenium catalysts coordinated to C₂-symmetric chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in the presence of hydrogen gas.[10]

Principle and Mechanism

Noyori's catalysts for ketone reduction often feature both a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand. This creates a "metal-ligand bifunctional" catalyst.[9] The mechanism does not involve direct coordination of the ketone's oxygen to the ruthenium center. Instead, it operates through an "outer-sphere" mechanism.[9]

The catalytic cycle involves the Ru-H and N-H bonds of the activated catalyst. The ketone substrate interacts with the complex through hydrogen bonding between its carbonyl oxygen and the N-H of the diamine ligand. Simultaneously, the hydride on the ruthenium (Ru-H) is delivered to the carbonyl carbon. This concerted transfer occurs through a six-membered pericyclic transition state, and the chirality of both the diphosphine and diamine ligands dictates the facial selectivity of the hydride attack.[9] To synthesize (R)-1-Tetralol, a catalyst with (S)-BINAP and (S,S)-diamine ligands is typically used.

Visualization: Noyori Asymmetric Hydrogenation Workflow

Caption: General workflow for Noyori asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of α-Tetralone

This protocol is a representative example for a transfer hydrogenation and should be adapted for specific catalysts and conditions (e.g., high-pressure H₂ gas).

-

Apparatus Setup: In a glovebox, charge a Schlenk flask or a high-pressure autoclave with the ruthenium precatalyst (e.g., RuCl₂[(S)-BINAP], ~0.005 to 0.01 equivalents) and a base (e.g., potassium tert-butoxide, KOtBu, ~0.02 equivalents).

-

Reagent Charging: Add α-tetralone (1.0 equivalent) to the vessel.

-

Solvent and Hydrogen Source: Add a degassed solvent, which also acts as the hydrogen donor, such as 2-propanol. For transfer hydrogenation, a mixture of formic acid and triethylamine can also be used.

-

Reaction Conditions: Seal the vessel. If using H₂ gas, purge the system multiple times with hydrogen before pressurizing to the desired level (e.g., 4 to 100 atm).[11] Heat the mixture to the optimal temperature (e.g., 30-80 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by GC or HPLC.

-

Workup: After completion, cool the reaction to room temperature and carefully release any pressure. Filter the reaction mixture through a pad of celite or silica gel to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography if necessary.

-

Chiral Analysis: Determine the enantiomeric excess (ee) via chiral HPLC or GC.

Key Considerations:

-

Catalyst Choice: The selection of both the chiral phosphine ligand and any diamine ligand is critical for high enantioselectivity.

-

Hydrogen Source: The reaction can be performed using high-pressure hydrogen gas or via transfer hydrogenation from a donor like 2-propanol or formic acid.[12]

-

Base: A base is often required to generate the active catalytic species.

Performance Data

| Catalyst System | H₂ Source | Yield (%) | ee (%) | Reference |

| RuPHOX-Ru | H₂ Gas | High | High | [13] |

| Iridium(III) Complex | HCOOH/NEt₃ | 94 | 92 | [12][14] |

| Ru(II)-(S)-BINAP | H₂ Gas | >95 | >98 | [8][9] |

Biocatalysis: The Green Chemistry Alternative

Biocatalytic reduction offers an environmentally friendly and often highly selective alternative to traditional chemical methods.[15] This approach utilizes whole microbial cells (e.g., fungi, yeast, bacteria) or isolated enzymes, specifically ketoreductases (KREDs), to perform the asymmetric reduction of α-tetralone.[16]

Principle and Mechanism

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols using a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source. Within the enzyme's active site, the α-tetralone substrate is held in a specific orientation by various interactions (e.g., hydrogen bonding, hydrophobic interactions). This precise positioning ensures that the hydride from NADPH is delivered to only one face of the carbonyl group, resulting in exceptional enantioselectivity.

The stereochemical outcome is often predictable by Prelog's rule, where most KREDs deliver the hydride to the Re-face of the carbonyl, which in the case of α-tetralone would produce the (S)-alcohol. However, numerous "anti-Prelog" enzymes are known that deliver the hydride to the Si-face, yielding the desired (R)-1-Tetralol.[16] The process often involves a dynamic kinetic resolution where the enzyme system may non-selectively reduce the ketone and then selectively oxidize the undesired alcohol enantiomer.[3]

Visualization: Biocatalytic Reduction Workflow

Caption: General workflow for whole-cell biocatalytic reduction.

Experimental Protocol: Whole-Cell Bioreduction of α-Tetralone

This protocol is a generalized example. Specific media, growth conditions, and reaction parameters are highly dependent on the microbial strain used.

-

Strain Cultivation: Inoculate a sterile liquid medium (containing sources of carbon, nitrogen, and essential minerals) with the selected microorganism (e.g., Geotrichum candidum).[16] Grow the culture in a shaker incubator at the optimal temperature (e.g., 28-37 °C) and agitation speed (e.g., 150-200 rpm) until it reaches the desired growth phase (e.g., late exponential phase).

-

Biotransformation: Add α-tetralone to the culture, either directly or dissolved in a water-miscible co-solvent (e.g., ethanol, DMSO) to improve solubility. A glucose source is often added to facilitate cofactor (NADPH) regeneration.

-

Reaction Monitoring: Continue incubation under the same conditions. Periodically take samples and analyze them by GC or HPLC to monitor substrate conversion and product formation.

-

Product Extraction: Once the reaction is complete, separate the cells from the broth by centrifugation. Extract the supernatant (and/or the lysed cells) with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

-

Chiral Analysis: Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC.

Key Considerations:

-

Strain Selection: The choice of microorganism is the most critical factor, as it determines both the stereoselectivity and the reaction efficiency.

-

Substrate Toxicity: High concentrations of α-tetralone or the solvent can be toxic to the cells, limiting the substrate loading.

-

Cofactor Regeneration: For the reaction to be catalytic, the oxidized cofactor (NADP⁺) must be continuously regenerated back to NADPH. In whole-cell systems, the cell's own metabolism typically handles this.

Performance Data

| Biocatalyst | Product | Conversion (%) | ee (%) | Reference |

| Absidia cylindrospora | (S)-1-Tetralol | - | 92 | [3] |

| Geotrichum candidum | (R)-1-Tetralol | - | >99 | [16] |

| Lactobacillus paracasei | (R)-1-Tetralol | >99 | >99 | [15] |

Chapter 2: Comparative Analysis and Method Selection

Choosing the optimal synthetic route for (R)-1-Tetralol depends on several factors, including the desired scale, available equipment, cost considerations, and environmental impact.

| Feature | CBS Reduction | Asymmetric Hydrogenation | Biocatalysis |

| Selectivity | Excellent (>95% ee) | Excellent (>98% ee) | Often exceptional (>99% ee) |

| Scalability | Good, but stoichiometric borane can be an issue. | Excellent, very high turnover numbers (TON). | Can be challenging due to low substrate concentrations and large volumes. |

| Reagents | Air/moisture sensitive boranes, cryogenic temps. | High-pressure H₂, expensive noble metal catalysts. | Water-based, mild conditions, renewable resources. |

| Generality | Very broad substrate scope for many ketones. | Broad scope, but catalyst optimization may be needed. | Substrate-specific, requires screening for new targets. |

| Operational Cost | Moderate; catalyst and borane costs. | High initial catalyst cost, but low loading makes it economical at scale. | Low reagent cost, but infrastructure for fermentation can be expensive. |

| Environmental | Generates borane waste. | Atom-economical (H₂), but uses heavy metals. | "Green" process, but generates biomass and aqueous waste. |

Guidance for Method Selection:

-

For Lab-Scale & Versatility: The CBS reduction is an excellent choice. It is highly reliable, predictable, and does not require specialized high-pressure equipment, making it accessible for most research labs.[17]

-

For Industrial & Large-Scale Production: Asymmetric hydrogenation is often the method of choice. Its high efficiency (low catalyst loading) and atom economy make it the most cost-effective and sustainable option for producing large quantities.[9]

-

For "Green" Chemistry & High Purity: Biocatalysis is ideal when environmental impact is a primary concern and exceptionally high enantiomeric purity is required. While scaling can be complex, it avoids harsh reagents and heavy metals.[15]

Conclusion

The enantioselective synthesis of (R)-1-Tetralol is a well-developed field with several powerful and reliable methods at the disposal of the modern chemist. The choice between chemocatalytic approaches like the CBS reduction and Noyori hydrogenation, and the green alternative of biocatalysis, allows researchers and drug development professionals to select a strategy that best aligns with their specific objectives, whether they are prioritizing speed and versatility in a research setting or cost-efficiency and sustainability at an industrial scale. Each method, grounded in elegant principles of stereochemical control, provides a robust pathway to this crucial chiral intermediate.

References

- Corey-Bakshi-Shibata Reduction - Alfa Chemistry. [URL: https://www.alfa-chemistry.

- RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones via a dynamic kinetic resolution - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc06598a]

- α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c00718]

- Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. [URL: https://nrochemistry.

- Corey–Itsuno reduction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Corey%E2%80%93Itsuno_reduction]

- Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. [URL: https://www.youtube.

- Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [URL: https://www.chem-station.

- Reduction of 1-tetralones by D. igniaria | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/Reduction-of-1-tetralones-by-D-igniaria_tbl1_273831969]

- Ryoji Noyori - Nobel Lecture. [URL: https://www.nobelprize.org/prizes/chemistry/2001/noyori/lecture/]

- Engineering a Carbonyl Reductase as a Potential Tool for the Synthesis of Chiral α‐Tetralinols | Publicación - Sílice (CSIC). [URL: https://digital.csic.es/handle/10261/242207]

- α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38588485/]

- Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Total-Synthesis-of-Natural-Products-Containing-the-Hussain-Green/13217d12f4553597c270921008d516248d203599]

- Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308253/]

- Noyori Hydrogenation - NROChemistry. [URL: https://nrochemistry.

- Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [URL: https://www.chem-station.

- The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.

- Enantiomeric scaffolding of α-tetralone and related scaffolds by EKR (Enzymatic Kinetic Resolution) and stereoselective ketoreduction - ResearchGate. [URL: https://www.researchgate.net/publication/51744186_Enantiomeric_scaffolding_of_a-tetralone_and_related_scaffolds_by_EKR_Enzymatic_Kinetic_Resolution_and_stereoselective_ketoreduction]

- 1-Tetralone - Wikipedia. [URL: https://en.wikipedia.org/wiki/1-Tetralone]

- An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. [URL: https://www.scielo.br/j/jbchs/a/VwgXzS8t4Zq4LBgf7B3gYjb/?

- Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3332210/]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 3. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. nobelprize.org [nobelprize.org]

- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones via a dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

The Enantioselective Quest for Tetralol: A Technical Guide to Its Discovery, Resolution, and Asymmetric Synthesis

Foreword: From Racemate to Resolution—The Enduring Significance of Chiral Tetralols

In the landscape of pharmaceutical sciences, the tetralol scaffold represents a cornerstone structural motif, embedded in a multitude of therapeutic agents. Its true potential, however, is only unlocked when considering its stereochemistry. The existence of (R)- and (S)-tetralol enantiomers presents both a challenge and an opportunity for medicinal chemists and drug development professionals. The differential interaction of these enantiomers with chiral biological systems—such as enzymes and receptors—is a foundational principle of modern pharmacology. Often, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer)[1]. This guide provides an in-depth exploration of the historical discovery, and the evolution of techniques to isolate and synthesize these crucial chiral building blocks, offering both theoretical grounding and practical, field-proven methodologies for the discerning researcher.

I. The Genesis of a Scaffold: Early Synthesis of Racemic Tetralol

The journey into the stereochemistry of tetralol begins with its achiral precursor, 1-tetralone, and the subsequent non-stereoselective methods to produce racemic 1,2,3,4-tetrahydro-1-naphthol (tetralol).

The Precursor: Synthesis of 1-Tetralone

The preparation of 1-tetralone, a bicyclic aromatic ketone, has been documented through various methods. A prevalent and historically significant approach is the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid or its derivatives[2]. This reaction typically employs a strong acid catalyst to facilitate the ring closure.

A common laboratory-scale synthesis involves the reaction of γ-butyrolactone with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[3]. This method provides a direct and efficient route to the tetralone core.

Protocol 1: Synthesis of 1-Tetralone via Friedel-Crafts Acylation [3]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a condenser, add dry, thiophene-free benzene (1 L) and γ-butyrolactone (104 g, 1.21 moles).

-

Catalyst Addition: Gradually add anhydrous aluminum chloride (600 g, 4.5 moles) to the stirred mixture over a period of 2 hours. The reaction is exothermic and will reflux gently, evolving hydrogen chloride gas.

-

Reaction Completion: After the addition is complete, heat the mixture on a steam bath with continued stirring for 16 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice (3 kg) and concentrated hydrochloric acid (500 mL).

-

Extraction: Separate the aqueous layer and extract it with toluene (approx. 500 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase successively with water, 20% potassium hydroxide solution, and finally with water.

-

Purification: Remove the solvents (benzene and toluene) by distillation under reduced pressure. The resulting residue is then distilled in a Claisen flask to yield α-tetralone (b.p. 75–85°C at 0.3 mm Hg)[3].

Early Non-Enantioselective Synthesis of Tetralol

With 1-tetralone in hand, the subsequent reduction of the ketone functionality yields racemic tetralol. Early methods focused on achieving this transformation without control over the stereochemistry. These include catalytic hydrogenation and reduction with dissolving metals.

-

Catalytic Hydrogenation: Hydrogenation of 2-naphthol in the presence of a palladium catalyst was an early patented method for preparing tetralol[4].

-

Reduction with Sodium: Another established method involves the reduction of 2-naphthol using sodium metal[4].

These early synthetic routes laid the groundwork for the later, more sophisticated enantioselective methods by providing access to the racemic mixture of tetralol enantiomers.

II. The Great Divide: Methodologies for Chiral Resolution

The first step towards harnessing the specific properties of each tetralol enantiomer was the development of methods to separate the racemic mixture. This process, known as chiral resolution, remains a vital technique in both laboratory and industrial settings.

Classical Resolution via Diastereomeric Salt Formation

The principle of classical resolution, pioneered by Louis Pasteur, involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers[5][6]. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization[7][8]. For a racemic alcohol like tetralol, a common strategy is to first convert it into a derivative containing a carboxylic acid or an amine handle.

Workflow for Classical Resolution of Racemic Tetralol:

Caption: Classical resolution of racemic tetralol.

Protocol 2: Representative Classical Resolution of Tetralol

This protocol is a representative example based on established principles of diastereomeric salt resolution of alcohols[7][9].

-

Derivatization: React racemic tetralol with an anhydride (e.g., phthalic anhydride) in the presence of a base to form the corresponding racemic half-ester, which now has a carboxylic acid group.

-

Salt Formation: Dissolve the racemic half-ester in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of an enantiomerically pure chiral base (e.g., (+)-cinchonine or (-)-brucine).

-

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt with lower solubility will crystallize out. The choice of solvent is critical and often requires empirical optimization[10].

-

Isolation of the First Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring the optical rotation of the salt. Recrystallize if necessary until a constant rotation is achieved[6].

-

Liberation of the First Enantiomer: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral resolving agent. Extract the half-ester into an organic solvent.

-

Hydrolysis: Hydrolyze the ester bond (e.g., with NaOH) to yield the enantiomerically enriched tetralol. Purify by chromatography or distillation.

-

Isolation of the Second Enantiomer: The mother liquor from the initial crystallization is enriched in the other diastereomer. This can be isolated by evaporation of the solvent and can be purified by crystallization from a different solvent system. The second enantiomer is then liberated and hydrolyzed in the same manner.

Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) leverages the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted[11]. This difference in reaction rates allows for the separation of the two enantiomers. For tetralol, this is often achieved through enantioselective acylation or deacylation.

Causality in EKR: The choice of enzyme, acyl donor (for acylation) or solvent, and reaction conditions are paramount. Lipases are frequently chosen due to their broad substrate tolerance and stability in organic solvents. Immobilizing the enzyme can improve its stability and reusability, which is a significant advantage in industrial applications[11].

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic Tetralol

This protocol is based on the common practice of lipase-catalyzed acylation[1][11].

-

Reaction Setup: In a flask, dissolve racemic tetralol (1 equivalent) in an appropriate organic solvent (e.g., toluene or hexane).

-

Acyl Donor and Enzyme Addition: Add an acyl donor (e.g., vinyl acetate, 1.5-2 equivalents) and the chosen lipase (e.g., Candida antarctica lipase B, often immobilized).

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the ee of both products.

-

Work-up: Once the desired conversion is reached, filter off the enzyme.

-

Separation: The resulting mixture contains one enantiomer of tetralol and the ester of the other enantiomer. These can be separated by standard column chromatography.

-

Hydrolysis of Ester: The separated ester can be hydrolyzed (e.g., using NaOH in methanol/water) to yield the other enantiomer of tetralol.

Data Presentation: Comparison of Resolution Techniques

| Technique | Principle | Typical Yield (per enantiomer) | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Classical Resolution | Formation and separation of diastereomeric salts | < 50% (without racemization/recycle) | Can be very high (>99%) | Scalable, well-established | Often requires trial-and-error, loss of at least 50% of material |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation | ~50% | Can be very high (>99%) | High enantioselectivity, mild conditions, "green" | Substrate-dependent, requires optimization, separation of product and unreacted starting material |

III. Building Chirality: The Rise of Asymmetric Synthesis

While resolution is effective, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from a racemic starting material. Asymmetric synthesis circumvents this limitation by creating the desired enantiomer directly from a prochiral precursor, with the potential for near-quantitative yields and high enantiomeric excess.

Asymmetric Reduction of 1-Tetralone

The most direct route to enantiomerically pure tetralols is the asymmetric reduction of the prochiral 1-tetralone. Several powerful catalytic systems have been developed for this purpose.

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source[12][13][14]. The catalyst, derived from a chiral amino alcohol (often (S)- or (R)-prolinol), creates a chiral environment that directs the hydride delivery to one face of the ketone.

Mechanism of CBS Reduction:

Caption: Catalytic cycle of the CBS reduction.

Protocol 4: Asymmetric Synthesis of (S)-1-Tetralol via CBS Reduction [15]

-

Catalyst Preparation/Activation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-CBS catalyst (typically 5-10 mol%) in an anhydrous solvent like tetrahydrofuran (THF).

-

Borane Addition: Add a solution of borane-dimethyl sulfide (BMS) complex or BH₃·THF (approx. 1 equivalent) to the catalyst solution and stir at room temperature.

-

Substrate Addition: Cool the mixture to a low temperature (e.g., -20 °C to 0 °C). Slowly add a solution of 1-tetralone in THF to the catalyst-borane mixture. The choice of (R)- or (S)-catalyst determines the chirality of the product alcohol.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of methanol.

-

Work-up: Allow the mixture to warm to room temperature. Add 1M HCl and stir. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield enantiomerically enriched (S)-1-tetralol.

The Noyori asymmetric hydrogenation utilizes chiral ruthenium-diphosphine-diamine complexes as catalysts for the transfer hydrogenation of ketones[2][16][17]. This method is highly efficient, often requiring very low catalyst loadings, and is widely used in industrial processes.

Protocol 5: Representative Noyori Asymmetric Transfer Hydrogenation of 1-Tetralone [4][16]

-

Catalyst Activation: In an inert atmosphere, a ruthenium precatalyst (e.g., [RuCl₂(p-cymene)]₂) and a chiral ligand (e.g., (R,R)-TsDPEN) are mixed in a suitable solvent.

-

Reaction Setup: In a reaction vessel, dissolve 1-tetralone in a solvent mixture, often containing a hydrogen source like a formic acid/triethylamine azeotrope or isopropanol.

-

Catalysis: Add the activated catalyst solution to the substrate mixture. Heat the reaction to the optimal temperature (e.g., 40-60 °C).

-

Monitoring and Work-up: Monitor the reaction for completion. Upon completion, cool the reaction, and perform a standard aqueous work-up.

-

Purification: The product can be purified by column chromatography or distillation to yield the enantiomerically pure tetralol. The choice of the (R,R) or (S,S) ligand dictates the stereochemical outcome.

IV. Quality Control: The Analysis of Enantiomeric Purity

The successful synthesis or resolution of tetralol enantiomers must be verified by accurately determining the enantiomeric excess (ee). Several analytical techniques are employed for this critical quality control step.

Chiral Chromatography (HPLC and GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for separating and quantifying enantiomers[1][18][19][20]. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Chiral HPLC: A wide variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose or amylose derivatives) being particularly effective for separating a broad range of chiral compounds, including alcohols[18].

-

Chiral GC: For volatile compounds like tetralol, GC with a chiral capillary column (often based on cyclodextrin derivatives) is an excellent method, offering high resolution[19][21][22].

Workflow for Chiral HPLC Analysis:

Caption: Workflow for ee determination by chiral HPLC.

NMR Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers in situ using a chiral derivatizing agent (CDA)[11][23][24]. The resulting diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the calculation of the diastereomeric ratio, which corresponds to the original enantiomeric ratio. A common CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).

Protocol 6: ee Determination of Tetralol via NMR with a Chiral Derivatizing Agent [11]

-

Derivatization: In an NMR tube, dissolve the enantiomerically enriched tetralol sample in a deuterated solvent (e.g., CDCl₃). Add a slight excess of an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride). Add a non-nucleophilic base (e.g., pyridine) to facilitate the reaction.

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric esters.

-

Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers.

-

Calculation: Carefully integrate the areas of these two signals (Area₁ and Area₂). The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

V. Conclusion and Future Outlook

The journey from the initial synthesis of racemic tetralol to the development of highly efficient and selective methods for producing its individual enantiomers mirrors the broader evolution of stereochemistry in the pharmaceutical sciences. The methodologies outlined in this guide—from classical resolution to modern asymmetric catalysis—provide the essential tools for researchers and drug development professionals to access these valuable chiral building blocks. As the demand for enantiomerically pure active pharmaceutical ingredients continues to grow, the principles of enantioselective synthesis and analysis will remain central to the creation of safer and more effective medicines. The tetralol scaffold, in its resolved, enantiopure forms, will undoubtedly continue to be a key player in this ongoing quest.

References

-

Seo, H., et al. (2021). Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes: One-Pot Reduction of C═C and C═O bonds. The Journal of Organic Chemistry, 86(6), 4849-4858. Available at: [Link]

-

Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(35), 13271-13281. Available at: [Link]

-

Wikipedia. (n.d.). 1-Tetralone. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-70. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 12, 2026, from [Link]

-

Dong, G., et al. (2016). Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones. ACS Central Science, 2(10), 735-740. Available at: [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

NROChemistry. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. Available at: [Link]

-

Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved January 12, 2026, from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved January 12, 2026, from [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved January 12, 2026, from [Link]

- Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall.

-

Aboul-Enein, H. Y., & Ali, I. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 155-64. Available at: [Link]

-

LCGC International. (2005). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International, 18(6). Available at: [Link]

-

ResearchGate. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Request PDF. Available at: [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Retrieved January 12, 2026, from [Link]

-

Yan, F., et al. (2010). Stereochemistry-activity relationship of orally active tetralin S1P agonist prodrugs. Bioorganic & Medicinal Chemistry Letters, 20(7), 2350-2353. Available at: [Link]

-

Wikipedia. (n.d.). Chiral analysis. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Ossipov, M. H., et al. (2000). Preclinical enantioselective pharmacology of (R)- and (S)-ketorolac. Journal of Pharmacology and Experimental Therapeutics, 295(1), 212-217. Available at: [Link]

-

Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved January 12, 2026, from [Link]

-

CrystEngComm. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. Royal Society of Chemistry. Available at: [Link]

-

Molecules. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI. Available at: [Link]

-

Semantic Scholar. (n.d.). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023, November 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 12, 2026, from [Link]

-

SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Chiral resolution. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

-

Waters Corporation. (n.d.). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. Retrieved January 12, 2026, from [Link]

-

Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved January 12, 2026, from [Link]

-

MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(21), 3948. Available at: [Link]

-

Chemistry LibreTexts. (2019, February 13). 6.8: Resolution (Separation) of Enantiomers. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2007). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 12(4), 893-902. Available at: [Link]

-